molecular formula C13H21NO2 B6897752 N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2-methylcyclopropane-1-carboxamide

N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2-methylcyclopropane-1-carboxamide

Cat. No.: B6897752
M. Wt: 223.31 g/mol
InChI Key: YELPXXRNEXRRFJ-UHFFFAOYSA-N
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Description

N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2-methylcyclopropane-1-carboxamide is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a cyclopropane ring fused to a bicyclic oxabicycloheptane system, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2-methylcyclopropane-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the bicyclic oxabicycloheptane core, which can be achieved through a Diels-Alder reaction between furan and maleic anhydride, followed by catalytic hydrogenation . The cyclopropane ring is then introduced via a cyclopropanation reaction using diazo compounds under appropriate conditions . The final step involves the formation of the carboxamide group through an amide coupling reaction using suitable reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and catalytic hydrogenation steps to ensure high yield and purity. Additionally, the cyclopropanation and amide coupling reactions can be scaled up using batch or continuous processes, depending on the desired production volume.

Chemical Reactions Analysis

Types of Reactions

N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2-methylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Various nucleophiles such as amines or alcohols under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes. Substitution reactions can introduce new functional groups, resulting in a variety of derivatives.

Scientific Research Applications

N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2-methylcyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylsulfamoyl chloride
  • 7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol
  • 7-Oxabicyclo[4.1.0]heptan-2-one

Uniqueness

N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2-methylcyclopropane-1-carboxamide is unique due to its specific combination of a cyclopropane ring and a bicyclic oxabicycloheptane system. This structure imparts distinct chemical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, providing opportunities for novel research and development.

Properties

IUPAC Name

N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-7-6-9(7)12(15)14-10-8-4-5-16-11(8)13(10,2)3/h7-11H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELPXXRNEXRRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NC2C3CCOC3C2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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